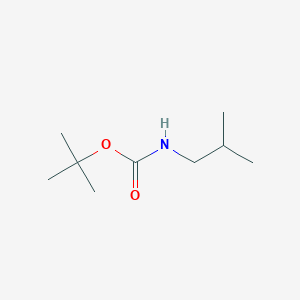
3-Azidopropoxycyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidopropoxycyclobutane is an organic compound characterized by the presence of an azide group attached to a propoxy group, which is further connected to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropoxycyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanol and 3-bromopropanol.
Formation of 3-Bromopropoxycyclobutane: Cyclobutanol is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-bromopropoxycyclobutane.
Azidation: The bromine atom in 3-bromopropoxycyclobutane is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling azides, and employing continuous flow reactors to enhance efficiency.
Types of Reactions:
Substitution Reactions: The azide group in this compound can undergo nucleophilic substitution reactions, often forming amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products:
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
3-Azidopropoxycyclobutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in materials science for the development of new polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-azidopropoxycyclobutane largely depends on the specific reactions it undergoes:
Cycloaddition Reactions: The azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings.
Reduction Reactions: The azide group is reduced to an amine, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
3-Azidopropanol: Similar structure but lacks the cyclobutane ring.
Azidocyclobutane: Contains an azide group directly attached to the cyclobutane ring without the propoxy linker.
3-Azidopropylamine: Similar structure but with an amine group instead of the cyclobutane ring.
Uniqueness: 3-Azidopropoxycyclobutane is unique due to the combination of the azide group, the flexible propoxy linker, and the strained cyclobutane ring
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
3-azidopropoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-10-9-5-2-6-11-7-3-1-4-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRJTSBWFRWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2838667.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2838669.png)

![3-{[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl]sulfonyl}-2,4-dichloropyridine](/img/structure/B2838671.png)
![1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2838675.png)




![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)
![6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B2838683.png)
![Methyl 2-[[(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2838685.png)

